Xenin - 144092-28-4

Xenin

Catalog Number: EVT-242806
CAS Number: 144092-28-4
Molecular Formula: C139H224N38O32S
Molecular Weight: 2971.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xenin is a 25-amino acid peptide hormone originally isolated from human gastric mucosa []. It is primarily produced by a subset of chromogranin A-positive enteroendocrine cells, known as K-cells, located in the duodenum and jejunum of mammals [, ]. These cells also secrete the incretin hormone glucose-dependent insulinotropic polypeptide (GIP) in response to nutrient ingestion [, , , , ]. Xenin shares structural similarities with neurotensin and belongs to the neurotensin/xenopsin family of peptides [, ]. Xenin exhibits various biological activities, including modulating intestinal motility, influencing exocrine pancreatic secretion, inhibiting gastric acid secretion, and reducing food intake [, , , , , , ].

Molecular Structure Analysis

Xenin-25 consists of 25 amino acid residues, with the C-terminal octapeptide fragment, xenin 18-25, exhibiting significant biological activity [, , ]. The C-terminal leucine residue is crucial for its activity, as deletion or amidation renders the peptide inactive []. Specific structural features of xenin, such as its secondary or tertiary structure, are not extensively discussed in the provided literature.

Mechanism of Action

Xenin's mechanism of action appears to involve interaction with neurotensin receptors, specifically neurotensin receptor 1 (NTSR1) [, , , , ]. While it possesses a similar affinity to NTSR1 as neurotensin, xenin also exhibits actions seemingly independent of this receptor []. In some instances, xenin exerts its effects through indirect mechanisms involving neural pathways. For example, xenin-25 potentiates GIP-mediated insulin secretion by activating cholinergic neurons innervating pancreatic islets [, , , ]. Similarly, xenin's action on duodenal anion secretion involves activation of intrinsic and extrinsic afferent nerves, leading to the release of substance P and 5-hydroxytryptamine []. Xenin also delays gastric emptying likely via a neural relay []. Additionally, xenin displays protective effects on β-cells against streptozotocin-induced cytotoxicity and promotes β-cell proliferation [, ].

Physical and Chemical Properties Analysis

The provided literature lacks detailed information concerning the specific physical and chemical properties of xenin. Its susceptibility to degradation by serum enzymes suggests it is a relatively unstable peptide under physiological conditions [, ]. The half-life of native xenin in plasma is estimated to be 162 ± 6 minutes [].

Applications
  • Insulin secretion and glucose homeostasis: Xenin significantly potentiates the insulin-releasing action of GIP [, , , , , , ]. This effect is more pronounced in individuals with normal or impaired glucose tolerance compared to those with type 2 diabetes [, ]. Xenin also exhibits independent insulinotropic actions, particularly at higher glucose concentrations [, , , ].
  • Gastrointestinal motility: Xenin modulates intestinal motility, including stimulating jejunal motility [, , , ]. It also delays gastric emptying in humans, potentially contributing to its glucose-lowering effects [].
  • Pancreatic β-cell function and survival: Xenin displays protective effects on pancreatic β-cells, augmenting their proliferation and protecting against cytotoxicity [, ].
  • Bone physiology: Studies in mice suggest that xenin may play a role in bone physiology, modulating bone strength and compositional parameters, potentially through indirect mechanisms involving neural networks [].
Future Directions
  • Developing stable xenin analogues: Xenin's rapid degradation in vivo limits its therapeutic potential. Developing enzymatically stable xenin analogues is crucial for enhancing its therapeutic efficacy [, , ].
  • Elucidating the molecular mechanisms of xenin action: While xenin's interaction with NTSR1 is established, further research is needed to fully understand its signaling pathways and identify potential interactions with other receptors or signaling molecules [, , , ].
  • Determining the role of xenin in the gut-brain axis: Given its effects on appetite regulation and glucose homeostasis, further investigating xenin's role in the gut-brain axis and its interaction with other gut hormones is crucial [, , , ].
  • Investigating the potential of xenin-based therapies for diabetes and obesity: Conducting clinical trials to evaluate the safety and efficacy of xenin analogues, alone or in combination with other antidiabetic agents, is essential for translating preclinical findings into therapeutic applications [, , , , ].
  • Exploring the role of xenin in other physiological processes: Given its effects on pancreatic β-cell function, gastrointestinal motility, and bone physiology, further research may reveal additional physiological roles for xenin and potentially uncover new therapeutic applications [, , , ].

Xenin-8

  • Compound Description: Xenin-8 is a C-terminal octapeptide fragment of xenin-25. It is a bioactive fragment and has been shown to increase the rate of duodenal bicarbonate secretion in anesthetized rats []. Xenin-8 has also been shown to rapidly and transiently increase short-circuit current in Ussing-chambered mucosa-submucosa preparations in a concentration-dependent manner in the duodenum and jejunum [].
  • Relevance: Xenin-8 is a metabolically active fragment peptide of xenin-25 that possesses independent therapeutic promise for diabetes []. It is structurally similar to the C-terminal end of xenin-25 and shares some of its biological activities, such as stimulating duodenal anion secretion [].

Xenin-18-25

  • Compound Description: Xenin-18-25 is a C-terminally derived fragment peptide of xenin-25 []. It exhibits significant biological actions, including insulin-releasing actions at high glucose concentrations and the ability to reduce the glycemic excursion when combined with a stable GIP mimetic in high-fat-fed mice [].
  • Relevance: Xenin-18-25 is a fragment of xenin-25 that retains some of its biological activity, particularly in relation to insulin release and glucose regulation []. It is structurally similar to the C-terminal end of xenin-25, which is essential for its biological activity [].

Xenin-18-25 Gln

  • Compound Description: Xenin-18-25 Gln is a C-terminal octapeptide fragment of xenin similar to xenin-18-25 but with a glutamine residue added to the C-terminus []. It has been shown to stimulate insulin secretion in BRIN-BD11 cells with similar efficacy to the parent peptide, xenin-25 []. Chronic administration of xenin-18-25 Gln has shown to significantly improve insulin sensitivity in high-fat-fed mice [].
  • Relevance: This fragment of xenin-25 is of particular interest as it exhibits potential therapeutic utility for type 2 diabetes []. The addition of the glutamine residue may enhance its stability or activity compared to xenin-18-25.

Ψ-Xenin-6

  • Compound Description: Ψ-Xenin-6 is an enzymatically stable C-terminal hexapeptide fragment of xenin []. While Ψ-Xenin-6 does not improve glucose tolerance, it enhances the effectiveness of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor drug used for treating type 2 diabetes [].

Xenin-25[Lys(13)PAL]

  • Compound Description: Xenin-25[Lys(13)PAL] is a long-acting, enzymatically stable analogue of xenin-25. This modified peptide has shown potential in ameliorating neuropathology in mice fed a chronic high-fat diet [].

Ac-NT/XN-8-Gln

  • Compound Description: This compound is a fusion peptide combining fragment peptides of neurotensin and xenin []. Ac-NT/XN-8-Gln is highly resistant to degradation by plasma enzymes and shows promising antidiabetic effects in high-fat-fed mice []. Notably, it augments the insulinotropic actions of GIP and demonstrates β-cell proliferative and anti-apoptotic activities.
  • Compound Description: Neurotensin is a 13 amino acid neuropeptide that has been shown to reduce food intake in animals []. It acts via the neurotensin receptor, specifically neurotensin receptor 1 (NTSR1), which xenin also binds to [, , ].
  • Relevance: Neurotensin is structurally related to xenin, particularly at the C-terminus, which is essential for their biological activity []. Both peptides have been shown to influence food intake and interact with the neurotensin receptor [, ].

Glucose-dependent Insulinotropic Polypeptide (GIP)

  • Compound Description: GIP is an incretin hormone that is co-secreted with xenin from intestinal K cells in response to feeding [, ]. GIP potentiates glucose-stimulated insulin secretion, but this effect is diminished in type 2 diabetes [].
  • Relevance: GIP and xenin are co-secreted and have been shown to work synergistically to modulate insulin secretion [, , , ]. Xenin can amplify the insulinotropic effects of GIP, making it a potential therapeutic target for improving GIP sensitivity in type 2 diabetes [, ].

Glucagon-like peptide-1 (GLP-1)

  • Compound Description: GLP-1 is another incretin hormone that is secreted from intestinal L cells. It enhances glucose-dependent insulin secretion and suppresses glucagon secretion [].

Xenopsin

  • Compound Description: Xenopsin is an amphibian peptide that shares structural similarities with neurotensin and xenin [, ]. It is a potent stimulant of gastric acid secretion [].
  • Relevance: Xenopsin is considered part of the same peptide family as xenin, the neurotensin/xenopsin family, due to shared structural features and some overlapping biological activities [].
  • Compound Description: Neuromedin N is a neuropeptide that is structurally similar to neurotensin and xenin. Like xenin, it can bind to and activate neurotensin receptors [].

Properties

CAS Number

144092-28-4

Product Name

Xenin

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C139H224N38O32S

Molecular Weight

2971.6 g/mol

InChI

InChI=1S/C139H224N38O32S/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151)/t79-,80-,81+,82+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-,113-/m0/s1

InChI Key

IDHVLSACPFUBDY-QCDLPZBNSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N

Synonyms

xenin
xenin 25
xenin-25

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.